Dimethyl ether

Description

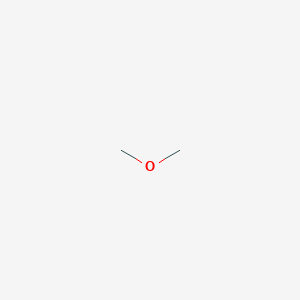

Structure

3D Structure

Properties

IUPAC Name |

methoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O, Array, CH3OCH3 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026937 | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl ether is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless compressed gas or liquid with a slight ether-like odor; [HSDB], COLOURLESS GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-8 °F at 760 mmHg (NTP, 1992), -24.82 °C, -23.6 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

25 °F (NTP, 1992), -42 °F (closed cup), Flammable gas | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 vol water takes up 37 vol gas, Sol in ether, acetone, chloroform; ethyl alcohol, SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS, Soluble in oxygenated solvents, In water, 4.6X10+4 mg/L at 25 °C, Solubility in water, g/100ml: 2.4 | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.724 at -12.46 °F (USCG, 1999) - Less dense than water; will float, 1.91855 g/L at 1 atm and 25 °C, Relative density (water = 1): 0.61 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.617 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.128 mmHg (NTP, 1992), 4450.0 [mmHg], 4450 mm Hg at 25 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS @ USUAL TEMP, BUT EASILY CONDENSIBLE, Colorless gas, Colorless compressed gas or liquid | |

CAS No. |

115-10-6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM13FS69BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-217.3 °F (NTP, 1992), -141.5 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

synthesis of Dimethyl ether for laboratory use

Topic: Laboratory Synthesis and Purification of Dimethyl Ether (DME) Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

Dimethyl Ether (DME) is often viewed as an industrial commodity or alternative fuel.[1][2][3] However, in the context of drug development and advanced organic synthesis, it serves as a specialized solvent (bp -24°C) for low-temperature organometallic reactions and as a methylating agent.

This guide moves beyond industrial flowsheets to provide actionable, bench-scale protocols for synthesizing high-purity DME. We focus on two distinct methodologies: Continuous Flow Catalytic Dehydration (for steady supply) and Batch Acid Dehydration (ideal for isotopic labeling, e.g.,

Thermodynamic & Mechanistic Foundation

The synthesis of DME is governed by the bimolecular dehydration of methanol.[4] Understanding the thermodynamics is critical for optimizing yield and preventing byproduct formation (hydrocarbons/coke).

Reaction:

Key Mechanistic Constraints:

-

Equilibrium Limitation: The reaction is exothermic. While lower temperatures favor conversion thermodynamically, kinetic activation requires temperatures

C for solid acids. -

Selectivity: At

C, methanol converts to hydrocarbons (Methanol-to-Hydrocarbons, MTH process) over zeolites. Strict temperature control is required to maintain selectivity for DME. -

Water Inhibition: Water produced during the reaction competitively adsorbs onto acid sites, inhibiting the rate.[5][6] Hydrophobic acid catalysts (like specific Zeolites) or higher temperatures help mitigate this.

Mechanism Visualization (Solid Acid Catalysis)

The following diagram illustrates the surface mechanism on

Figure 1: Surface-mediated dehydration mechanism. Methanol adsorbs onto acidic sites (Brønsted or Lewis), forming a surface methoxy species that undergoes nucleophilic attack by a second methanol molecule.

Protocol A: Bench-Scale Continuous Flow Synthesis

Best for: Continuous generation, catalytic studies, and high-volume requirements.

This protocol utilizes a fixed-bed tubular reactor. Unlike liquid acid methods, this prevents corrosion and simplifies purification.

Materials:

-

Feed: HPLC-grade Methanol (water content <0.1%).

-

Catalyst:

-Alumina ( -

Reactor: Stainless steel (SS316) tube (1/2" O.D.).

Step-by-Step Methodology:

-

Catalyst Pretreatment: Pack 2–5 g of catalyst into the reactor center, secured with quartz wool. Calcine in situ at 400°C under

flow (50 mL/min) for 2 hours to remove adsorbed water. -

Reaction Parameters:

-

Temperature: 250°C – 280°C (Do not exceed 300°C to avoid hydrocarbon formation).

-

Pressure: Atmospheric (or slightly elevated, 1–5 bar, to assist condensation).

-

WHSV (Weight Hourly Space Velocity):

.

-

-

Operation: Pump liquid methanol (using an HPLC pump) into a pre-heater zone (

C) before it enters the catalyst bed. -

Collection: The effluent gas passes through a condenser (cooled to 0°C) to knock out water and unreacted methanol. The gaseous DME is then trapped in a receiver flask submerged in a dry ice/acetone bath (-78°C).

Protocol B: Batch Synthesis & Isotopic Labeling ( -DME)

Best for: Small-scale synthesis (<50g), Isotopic Labeling, and NMR standards.

For researchers needing deuterated DME (

Materials:

-

Reagents:

-Methanol ( -

Equipment: 3-neck round bottom flask, addition funnel, reflux condenser, gas scrubbing traps.

Protocol:

-

Setup: Connect the reaction flask to a reflux condenser (coolant at -10°C). The outlet of the condenser leads to a caustic scrubber (NaOH pellets) to remove acid vapors, followed by a Drierite column, and finally a collection trap at -78°C.

-

Acid Loading: Place concentrated

in the flask. Heat to 140°C .-

Note: Unlike industrial processes, we use a high acid-to-alcohol ratio initially to ensure rapid protonation.

-

-

Addition: Dropwise add

-methanol. The dehydration is immediate. -

Collection: The

-DME (bp -24°C) flashes off immediately, passes through the reflux condenser (which returns unreacted methanol and water), dries over the desiccant, and condenses in the cold trap. -

Yield: Typical isolated yields are 80–90% based on methanol.

Critical Workflow: Purification & Anhydrous Generation

Requirement: Essential for organometallic chemistry (e.g., Grignard, Lithium exchange).

Crude DME from either protocol contains water, methanol, and traces of acid.

Data: Impurity Profiles

| Component | Boiling Point | Removal Strategy |

|---|---|---|

| DME | -24.8°C | Target Product |

| Methanol | 64.7°C | Condensation at -20°C / Molecular Sieves |

| Water | 100°C | Molecular Sieves (3Å) / KOH |

| CO/CO2 | Gas | Degassing (Freeze-Pump-Thaw) |

The "Trap-to-Trap" Purification Diagram

Figure 2: Purification train for generating anhydrous DME. Gas is dried chemically before liquefaction.

Validation of Dryness: For ultra-sensitive applications, a colorimetric indicator is required.

-

Condense DME onto a small amount of benzophenone/sodium ketyl in a heavy-walled glass vessel.

-

If the solution remains deep blue/purple, the DME is anhydrous.

-

Warning: Do not store DME over sodium/potassium alloys long-term in standard glassware due to pressure risks.

Safety & Handling (E-E-A-T)

1. Flammability & Pressure: DME is a flammable gas (LEL 3.4%). It is heavier than air and can travel along benchtops to ignition sources.

-

Control: All condensation must occur in a fume hood. Collection vessels must be rated for pressure (e.g., heavy-walled Schlenk tubes or stainless steel cylinders).

2. Peroxide Formation: Unlike diethyl ether, DME is relatively resistant to autoxidation because it lacks secondary carbons adjacent to the oxygen. However, it is not immune .

-

Regulation: Test for peroxides using KI starch paper if the cylinder has been stored >12 months.

-

Mitigation: Distillation/transfer from a sodium/benzophenone pot destroys any potential peroxides.

3. Cryogenic Burns: Liquid DME boils at -24°C. rapid evaporation on skin causes immediate frostbite. Wear insulated gloves when handling liquid traps.

References

-

Methanol Dehydration Mechanism: Akarmazyan, S. S., et al. "Dehydration of Methanol to Dimethyl Ether over Alumina Catalysts." Applied Catalysis A: General, vol. 488, 2014.

-

Laboratory Synthesis & Purification: Olah, G. A., et al. "Dimethyl Ether as a Methanol Alternative." Hydrocarbon Chemistry, 2nd Edition, Wiley-Interscience.

-

Safety Data (Peroxides): Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[7][8][9] Chemical Health and Safety, vol. 8, no. 5, 2001.

-

Isotopic Synthesis Context: Bender, M. "Mechanisms of catalysis by enzymes." (Contextual reference for kinetic isotope effects using d6-DME). Chemical Reviews.

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. pure.uva.nl [pure.uva.nl]

- 6. Temperature-dependent synthesis of dimethyl ether (DME) from methanol over beta zeolite: a novel approach to a sustainable fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]

- 9. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]

physicochemical properties of Dimethyl ether for research applications

Physicochemical Properties of Dimethyl Ether (DME) for Research Applications

Executive Summary

Dimethyl ether (DME,

Molecular Architecture & Thermodynamic Profile[1]

For the researcher, DME presents a thermodynamic "sweet point": it is a gas at standard temperature and pressure (STP) but liquefies under moderate pressure (

Table 1: Core Physicochemical Data

| Property | Value | Research Implication |

| Molecular Formula | Aprotic polarity; accepts H-bonds but cannot donate.[1] | |

| Molar Mass | 46.07 g/mol | Low molecular weight facilitates rapid diffusion in matrices.[1] |

| Boiling Point (1 atm) | -24.8 °C (248.3 K) | Allows solvent removal without heating (preserves thermolabile compounds).[1] |

| Vapor Pressure (25°C) | 592.8 kPa (~5.9 bar) | Requires only low-pressure rating vessels (unlike supercritical |

| Critical Temperature ( | 126.95 °C | Sub-critical liquid extraction is feasible at room temperature.[1] |

| Critical Pressure ( | 53.7 bar (5.37 MPa) | Accessible critical point for supercritical fluid chromatography (SFC).[1] |

| Liquid Density (-25°C) | 0.735 g/mL | Comparable to light hydrocarbons; facilitates phase separation from water.[1] |

| Dipole Moment | 1.30 D | Moderate polarity; enables solvation of amphiphilic drugs.[1] |

Technical Insight: The vapor pressure of DME at 25°C is roughly equivalent to the pressure in a standard propane tank. This allows researchers to utilize standard Swagelok® fittings and moderate-pressure stainless steel vessels rather than the heavy-walled reactors required for supercritical

(bar).

Solvation Dynamics: The Amphiphilic Advantage

DME's utility in drug development and extraction stems from its amphiphilic nature. Unlike n-hexane (strictly non-polar) or ethanol (highly polar/protic), DME occupies a middle ground.

-

Lipophilicity: The methyl groups (

) provide Van der Waals interactions sufficient to dissolve neutral lipids, fatty acids, and hydrophobic drug substances (APIs). -

Hydrophilicity: The central oxygen atom acts as a Lewis base, accepting hydrogen bonds from water molecules.

The Miscibility Gap: At standard pressure, DME is soluble in water up to ~7% (w/w), and water is soluble in DME up to ~6% (w/w). However, under pressurized conditions (liquid state), DME exhibits a "partial miscibility" that is highly advantageous. It can extract water from wet biomass (acting as a de-watering agent) while simultaneously extracting lipids. Upon depressurization, the DME evaporates, leaving behind an oil/water mixture that naturally phase-separates.

Pharmaceutical Application: pMDI Formulation

In pulmonary drug delivery, DME is investigating as a replacement for HFA-134a and HFA-227 due to its lower Global Warming Potential (GWP) and superior solvent properties.

Formulation Logic: Many corticosteroids and bronchodilators require co-solvents (like ethanol) to dissolve in HFAs. DME often solubilizes these APIs directly, eliminating the need for ethanol, which can cause stinging upon inhalation.

Material Compatibility (Critical for Rigs): DME is an aggressive solvent toward certain elastomers.

-

Compatible: EPDM (Ethylene Propylene Diene Monomer), PTFE (Teflon), Stainless Steel.

-

Incompatible: Viton (FKM), Buna-N (Nitrile), Natural Rubber. DME causes severe swelling and structural failure in these materials.

Diagram 1: pMDI Formulation Decision Tree

Caption: Logic flow for selecting DME in pMDI development, highlighting the elimination of co-solvents and critical material compatibility checks.

Experimental Protocol: Sub-Critical DME Extraction

This protocol describes the extraction of bioactive lipids from wet biological matrices (e.g., algae, tissue samples) without prior drying.

Safety Prerequisite: All steps must be performed in a fume hood. The system must be grounded to prevent static discharge (DME is extremely flammable).

Apparatus:

-

Stainless steel extraction cell (10–50 mL).

-

DME supply tank with siphon tube (liquid withdrawal).

-

Back-pressure regulator (BPR) or needle valve.

-

Collection vial (glass).

Step-by-Step Methodology:

-

Loading: Place wet sample (1–5 g) into the extraction cell. Pack with glass wool at both ends to prevent line clogging.

-

System Purge: Connect the cell to the DME line. Briefly purge with DME gas to remove oxygen.

-

Pressurization: Open the inlet valve to allow liquid DME to fill the cell. The pressure will equilibrate to the vapor pressure of DME (~5.9 bar at 25°C).

-

Soaking (Static Extraction): Close inlet and outlet. Allow contact time of 10–20 minutes. The DME penetrates the wet matrix, dissolving lipids and displacing water.

-

Elution (Dynamic Extraction): Open the outlet valve slightly (controlled flow). Fresh liquid DME flows through the cell.

-

Collection & Separation: Direct the outlet tube into a collection vial.

-

Phase Separation: Centrifuge the collection vial. The lipid layer will separate from the extracted water layer.

Diagram 2: Sub-Critical Extraction Workflow

Caption: Workflow for sub-critical DME extraction showing the spontaneous separation of solvent from the solute upon depressurization.

Safety & Handling

DME poses specific hazards that differ from standard laboratory solvents.

-

Flammability: DME has wide flammability limits (3.4% LEL to 27% UEL ).[2][5] It is heavier than air (Relative Vapor Density = 1.6), meaning leaks will pool in low-lying areas (floor level), creating invisible explosion hazards.[2]

-

Peroxide Formation: Like other ethers, DME can form explosive peroxides upon prolonged exposure to air, though it is generally more stable than diethyl ether.

-

Protocol: Use fresh commercial cylinders. Do not distill DME to dryness unless the absence of peroxides is confirmed.

-

-

Cryogenic Burns: The rapid expansion of DME gas causes significant cooling (Joule-Thomson effect). Contact with expanding gas or liquid can cause instant frostbite. Wear insulated gloves and eye protection.

References

-

NIST Chemistry WebBook. Dimethyl Ether Thermochemical Data. National Institute of Standards and Technology.[6] [Link]

-

Kass, M. et al. (2016). Compatibility of Dimethyl Ether (DME) and Diesel Blends with Fuel System Polymers: A Hansen Solubility Analysis Approach.[7] SAE International Journal of Fuels and Lubricants.[7] [Link]

- Subra, P. et al.Subcritical dimethyl ether extraction: A new tool for the extraction of natural products. (General reference for the extraction protocol methodology).

-

PubChem. Dimethyl Ether Compound Summary. National Library of Medicine. [Link]

-

Air Liquide. Gas Encyclopedia: Dimethyl Ether.[Link]

Sources

- 1. Dimethyl ether (CAS 115-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. bieler-lang.de [bieler-lang.de]

- 3. mesagas.com [mesagas.com]

- 4. More is on the way! | Airgas [airgas.com]

- 5. www1.mscdirect.com [www1.mscdirect.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. saemobilus.sae.org [saemobilus.sae.org]

Catalytic Dehydration of Methanol to Dimethyl Ether: Mechanistic Insights and Kinetic Architectures

Executive Summary & Strategic Context

Dimethyl ether (DME) has transcended its traditional role as a propellant to become a critical "green" intermediate. It serves as a high-cetane diesel alternative and a hydrogen carrier for fuel cells. For researchers and process chemists, the synthesis of DME via methanol dehydration (

This guide moves beyond basic stoichiometry to deconstruct the surface chemistry and kinetic bottlenecks that dictate reactor performance. We focus on the competition between associative and dissociative pathways and the critical role of catalyst topology in mitigating water inhibition.

The Mechanistic Dualism: Associative vs. Dissociative

The formation of DME is not a singular event but a competition between two distinct mechanistic pathways, dictated largely by the catalyst's acid strength (Brønsted vs. Lewis) and reaction temperature.

The Dissociative Pathway (Surface Methoxy)

Prevalent on strong Brønsted acid sites (e.g., H-ZSM-5, Zeolite Y), this mechanism proceeds via a stable surface intermediate.

-

Adsorption: Methanol adsorbs onto an acidic proton (

), forming a protonated species. -

Dissociation (Rate Determining Step 1): Water is eliminated, leaving a surface methoxy group (

, where Z is the zeolite framework). -

Nucleophilic Attack (Rate Determining Step 2): A second methanol molecule attacks the surface methoxy species to form DME.

The Associative Pathway (Dimer Mediated)

Common on

-

Co-adsorption: Two methanol molecules adsorb on adjacent sites.

-

Dimer Formation: A protonated methanol dimer is formed.

-

Concerted Dehydration: The dimer rearranges to release water and DME simultaneously.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence and convergence of these two pathways.

Figure 1: Divergence of Dissociative (Red) and Associative (Yellow) pathways based on surface acidity.

Catalyst Architecture & Surface Chemistry

The choice of catalyst dictates the dominant mechanism and the side-reaction profile (specifically hydrocarbon formation via the Methanol-to-Hydrocarbons, MTH, route).

Comparative Analysis: Alumina vs. Zeolites

-Alumina is the industrial standard for pure DME production due to its high selectivity, whereas Zeolites offer higher activity at lower temperatures but risk coking and hydrocarbon byproducts.| Feature | H-ZSM-5 (Zeolite) | |

| Dominant Acidity | Lewis Acid (Al | Strong Brønsted Acid (bridging OH) |

| Active Mechanism | Associative (predominantly) | Dissociative (via Surface Methoxy) |

| Operating Temp | 280°C – 350°C | 200°C – 280°C |

| Water Tolerance | High (Reversible inhibition) | Low (Strong competitive adsorption) |

| Selectivity Risk | Low (Very stable DME selectivity) | High (Risk of Hydrocarbons >300°C) |

| Pore Structure | Mesoporous (High diffusion) | Microporous (Shape selective) |

The Water Inhibition Challenge

Water is a stoichiometric byproduct (

-

Thermodynamic Penalty: Water adsorption is often more exothermic than methanol adsorption.

-

Kinetic Consequence: As conversion increases, partial pressure of water (

) rises, exponentially decaying the reaction rate. -

Mitigation: Hydrophobic zeolite modifications (high Si/Al ratio) or in-situ water removal (membrane reactors) are active research areas.

Kinetic Framework: Langmuir-Hinshelwood (L-H)

While Eley-Rideal models exist, the Langmuir-Hinshelwood model provides the most accurate description of the kinetics, particularly when accounting for water inhibition.

The general rate equation (

- : Intrinsic rate constant (Arrhenius dependent).

- : Adsorption equilibrium constants.

- : Partial pressures.

-

Denominator : Represents the "site blocking" effect. The

term is the mathematical representation of water inhibition.

Key Insight: On

Experimental Validation Protocol: In-Situ DRIFTS

To validate the mechanism (e.g., confirming the existence of surface methoxy species), In-Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is the gold standard.

Protocol: Surface Species Identification

This protocol distinguishes between physisorbed methanol and chemically bound methoxy species.

-

Catalyst Pretreatment:

-

Load ~20mg of catalyst into the DRIFTS cell.

-

Heat to 400°C under He/N2 flow (30 mL/min) for 1 hour to remove adsorbed water.

-

Cool to reaction temperature (e.g., 200°C).

-

-

Background Collection: Collect background spectrum (KBr or bare catalyst).

-

Adsorption Phase:

-

Introduce Methanol/He vapor pulse.

-

Monitor IR bands:

-

2960-2850 cm⁻¹: C-H stretching (Methoxy/Methanol).

-

1460 cm⁻¹: C-H bending.

-

1100-1000 cm⁻¹: C-O stretching (Shift indicates binding mode).

-

-

-

Transient Reaction (TPSR):

-

Stop Methanol flow; switch to pure He.

-

Ramp temperature (5°C/min).

-

Observation: If bands at ~2960 cm⁻¹ persist while broad O-H bands (3500 cm⁻¹) disappear, it confirms stable surface methoxy species (Dissociative mechanism). If species desorb intact immediately, it suggests weak associative bonding.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for In-Situ DRIFTS validation of surface intermediates.

References

-

Jones, A. J., & Iglesia, E. (2014).[1] Kinetic, Spectroscopic, and Theoretical Assessment of Associative and Dissociative Methanol Dehydration Routes in Zeolites. Angewandte Chemie International Edition. [Link][1]

-

Catizzone, E., et al. (2021). Methanol conversion to dimethyl ether over zeolites and alumina: A comparative study. Materials. [Link][2][3][4][5][6][7][8][9][10]

-

Phung, T. K., & Busca, G. (2015). Dehydration of methanol to dimethyl ether over zeolite catalysts: A review. Chemical Engineering Journal. [Link]

-

Akarmazyan, S. S., et al. (2014).[11] Methanol dehydration to dimethyl ether over highly stable Al2O3 catalysts.[11] Applied Catalysis B: Environmental. [Link]

-

Vishwanathan, V., et al. (2004).[2][11] Vapour phase dehydration of crude methanol to dimethyl ether over Na-modified H-ZSM-5 catalysts. Applied Catalysis A: General. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. aidic.it [aidic.it]

- 4. researchgate.net [researchgate.net]

- 5. Reaction Kinetics Study of Methanol Dehydration for Dimethyl Ether (dme) Production Using Dealuminated Zeolite Y Catalyst | Chemical Engineering Transactions [cetjournal.it]

- 6. mdpi.com [mdpi.com]

- 7. bpdp.or.id [bpdp.or.id]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The In-Depth Technical Guide to the Core of Dimethyl Ether Combustion Kinetics

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dimethyl ether (DME), with its simple chemical structure (CH₃OCH₃), high cetane number, and oxygen content, presents a compelling case as a clean alternative fuel.[1][2][3] Its combustion is characterized by significantly lower emissions of particulate matter, SOx, and NOx compared to conventional diesel fuels.[1][2] A thorough understanding of its combustion kinetics is paramount for the design and optimization of next-generation engines and industrial burners. This guide provides an in-depth exploration of the fundamental aspects of DME combustion, elucidating the complex interplay of chemical reactions that govern its oxidation across a wide range of temperatures and pressures. We will delve into the distinct low- and high-temperature oxidation pathways, the critical role of key intermediate species, and the experimental and computational methodologies employed to unravel these intricate processes.

Introduction: The Significance of Dimethyl Ether as a Clean Fuel

Dimethyl ether is a promising alternative fuel for internal combustion engines due to its near-zero particulate matter emissions, influenced by its chemical structure which lacks carbon-carbon bonds, and its oxygen content of approximately 35% by weight.[2] DME can be produced from various feedstocks, including natural gas, coal, and biomass, making it a versatile energy carrier.[1][2] Its high cetane number (greater than 55) allows for efficient compression ignition, leading to high thermal efficiency and low combustion noise.[1][4] The primary advantage of DME combustion is the significant reduction in NOx and the virtual elimination of soot emissions, a stark contrast to traditional hydrocarbon fuels.[2][5] This sootless combustion characteristic simplifies emission control systems and offers a pathway to meet stringent environmental regulations.[2]

The Dichotomy of DME Oxidation: Low vs. High-Temperature Pathways

The combustion of dimethyl ether is not a monolithic process. Instead, it follows distinct chemical kinetic pathways depending on the prevailing temperature. This bifurcation is a critical aspect of its combustion behavior and influences phenomena such as ignition delay and flame stability.

The Low-Temperature Combustion (LTC) Regime (approx. 550-800 K)

At lower temperatures, the oxidation of DME is initiated by the abstraction of a hydrogen atom, primarily by radicals like OH, to form the methoxymethyl radical (CH₃OCH₂).[6] This initial step triggers a complex chain-branching sequence that is characteristic of LTC. A key feature of this regime is the phenomenon of "negative temperature coefficient" (NTC), where the rate of reaction decreases with increasing temperature over a certain range.[7][8] This behavior is crucial for understanding autoignition in advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI).[2][3]

The core of the low-temperature mechanism involves the addition of molecular oxygen to the methoxymethyl radical, forming a peroxy radical (CH₃OCH₂OO). This peroxy radical can then undergo internal hydrogen abstraction to form a hydroperoxy-methoxymethyl radical (•OCH₂OCHOOH), which subsequently decomposes to produce more radicals, leading to a chain-branching explosion. A crucial intermediate in this process is hydroperoxymethyl formate (HOOCH₂OCHO).[9]

Key Reaction Steps in Low-Temperature DME Oxidation:

-

Initiation: H-abstraction from DME (CH₃OCH₃) to form the methoxymethyl radical (CH₃OCH₂).

-

O₂ Addition: The methoxymethyl radical adds O₂ to form a peroxy radical (CH₃OCH₂OO•).

-

Isomerization: The peroxy radical undergoes internal H-abstraction to form a hydroperoxy radical (•CH₂OCH₂OOH).

-

Second O₂ Addition: The hydroperoxy radical adds another O₂ molecule.

-

Decomposition and Chain Branching: The resulting species decompose, leading to the formation of OH radicals and other products, propagating the chain reaction.

Below is a simplified diagram illustrating the core low-temperature oxidation pathway of DME.

Caption: Simplified high-temperature oxidation pathway of Dimethyl Ether.

Pollutant Formation: The Chemistry of NOx and Soot

A significant advantage of DME is its clean combustion profile, particularly with respect to soot and NOx emissions.

Soot Formation

DME's molecular structure, which lacks direct carbon-carbon (C-C) bonds, is the primary reason for its soot-free combustion. [2]Soot precursors are typically formed through the agglomeration of smaller hydrocarbon fragments, a process that is significantly inhibited in the absence of C-C bonds in the initial fuel molecule. While minor soot formation could theoretically occur through complex secondary reactions, under typical combustion conditions, DME flames are non-luminous, indicating the absence of incandescent soot particles. [10]

NOx Formation

The formation of nitrogen oxides (NOx) in combustion is primarily governed by the Zeldovich (thermal NO), prompt NO, and fuel-bound nitrogen mechanisms. Since DME does not contain nitrogen, the fuel-bound mechanism is not relevant. The formation of thermal NO is highly dependent on temperature. The lower flame temperatures observed during DME combustion, compared to diesel, contribute to reduced thermal NO formation. [11]Additionally, the interaction of DME combustion intermediates with nitrogen chemistry can influence prompt NO formation. Computational studies have been conducted to understand the reaction between DME and nitric oxide (NO), which is a sensitive reaction for ignition delay. [12]The use of techniques like exhaust gas recirculation (EGR) can further reduce NOx emissions in DME engines. [2]

Experimental Methodologies for Studying DME Combustion Kinetics

The elucidation of DME combustion mechanisms relies on a suite of sophisticated experimental techniques that allow for the study of chemical reactions under controlled conditions.

Shock Tubes

Shock tubes are used to study ignition delay times and reaction kinetics at high temperatures and pressures. [7][13]A mixture of DME and an oxidizer is rapidly heated and compressed by a shock wave, and the subsequent ignition process is monitored. These experiments provide crucial data for validating kinetic models, especially in the high-temperature regime. [13][14] Experimental Protocol: Shock Tube Ignition Delay Measurement

-

Mixture Preparation: A precise mixture of DME, oxidizer (e.g., air or O₂), and a diluent (e.g., Argon) is prepared in a mixing tank.

-

Shock Tube Operation: The test gas mixture is introduced into the driven section of the shock tube. A high-pressure driver gas is separated by a diaphragm.

-

Diaphragm Rupture: The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.

-

Ignition Detection: The ignition delay time is measured as the time between the passage of the shock wave and the onset of combustion, which is typically detected by monitoring pressure changes or light emission from radical species like OH*.

-

Data Analysis: The measured ignition delay times are compared with predictions from chemical kinetic models.

Jet-Stirred Reactors (JSRs)

JSRs are well-suited for studying the oxidation of fuels at low to intermediate temperatures and at various pressures. [7][15]A continuous flow of reactants is introduced into a well-mixed reactor, allowing for the sampling and analysis of stable intermediate and final products. This provides detailed species concentration profiles that are invaluable for refining and validating kinetic models. [16] Experimental Protocol: Jet-Stirred Reactor Species Measurement

-

Reactant Flow Control: The flow rates of DME, oxidizer, and any diluent are precisely controlled using mass flow controllers.

-

Reactor Operation: The premixed reactants are introduced into the JSR, which is maintained at a constant temperature and pressure. The high-speed jets ensure rapid mixing.

-

Gas Sampling: A sample of the reacting mixture is continuously extracted from the reactor through a sonic probe to quench the reactions.

-

Species Analysis: The sampled gas is analyzed using techniques such as gas chromatography (GC), mass spectrometry (MS), or synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) to identify and quantify the various species present. [15]5. Data Interpretation: The measured species concentrations as a function of temperature provide a detailed picture of the reaction pathways and are used to validate kinetic models.

Computational Kinetic Modeling

Detailed chemical kinetic models are indispensable tools for understanding and predicting the combustion behavior of DME. [1][7]These models consist of a large set of elementary reactions with their corresponding rate constants. The development and validation of these models are an iterative process involving experimental data and theoretical calculations.

Key Components of a DME Combustion Model:

-

Core H₂/O₂ and C₁ Chemistry: This forms the foundation of the model, describing the reactions of small, fundamental species. [7]* DME Sub-mechanism: This includes the specific reactions involved in the decomposition and oxidation of DME and its primary intermediates. [1]* Thermodynamic Data: Accurate thermodynamic properties for all species are required.

-

Transport Data: Transport properties are necessary for simulations of flame propagation and other spatially resolved phenomena.

Numerous detailed and reduced kinetic mechanisms for DME combustion have been developed and are continuously refined as new experimental and theoretical data become available. [1][14]These models are used in computational fluid dynamics (CFD) simulations to predict combustion phenomena in practical devices.

Workflow for Kinetic Model Development and Validation:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dimethyl Ether as the Next Generation Fuel to Control Nitrogen Oxides and Particulate Matter Emissions from Internal Combustion Engines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. Frontiers | Ignition Process and Flame Lift-Off Characteristics of dimethyl ether (DME) Reacting Spray [frontiersin.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. sae.org [sae.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Dimethyl Ether | Combustion [combustion.llnl.gov]

- 15. DSpace [repository.kaust.edu.sa]

- 16. (PDF) A wide range modeling study of dimethyl ether oxidation (1998) | Henry J. Curran | 340 Citations [scispace.com]

Theoretical Studies on Dimethyl Ether (DME) Reaction Pathways: A Multi-Scale Kinetic & Mechanistic Guide

Executive Summary

Dimethyl ether (

This technical guide synthesizes current theoretical insights into DME kinetics. We move beyond basic stoichiometry to explore the ab initio causality of its reactivity—from the "cool flame" oxidation essential for engine knock control to the "hydrocarbon pool" mechanisms that convert DME into olefins and pharmaceutical precursors.

Theoretical Framework & Computational Methodology

To accurately model DME pathways, one must account for its ether linkage, which introduces specific torsional anharmonicity and low-barrier internal rotations.

Electronic Structure Theory Standards

For quantitative accuracy (

-

Geometry Optimization: M05-2X or

B97X-D with the 6-311++G(d,p) basis set is the standard for capturing dispersion forces in weak Van der Waals complexes (e.g., DME -

Energy Refinement: CCSD(T)/CBS (Coupled Cluster with Single, Double, and perturbative Triple excitations extrapolated to the Complete Basis Set limit) is required for refining transition state (TS) energies.

-

Kinetics: Canonical Transition State Theory (CTST) with Eckart tunneling corrections is the baseline. For low-temperature pathways, Variational Transition State Theory (VTST) is necessary to locate the "loose" transition states of radical recombination.

The Role of Internal Rotations

DME possesses two methyl rotors. Treating these as harmonic oscillators leads to significant errors in entropy and rate constants.

-

Protocol: You must perform a Relaxed Potential Energy Surface (PES) Scan for the C-O torsional modes.

-

Correction: Apply the 1-D Hindered Rotor approximation when calculating partition functions.

Combustion & Oxidation Kinetics: The Dual-Temperature Regime

DME exhibits a Negative Temperature Coefficient (NTC) behavior, a critical phenomenon where reactivity paradoxically decreases as temperature rises (approx. 700–900 K). This is governed by the competition between chain-branching (low T) and chain-propagating (high T) pathways.

Low-Temperature Pathway (Cool Flame)

Mechanism: The "Degenerate Branching" Cycle.

-

Initiation: H-abstraction by

forms the methoxymethyl radical ( -

First

Addition: Formation of peroxy radical ( -

Isomerization (The Rate-Limiting Step): A 1,5-H shift occurs, transferring a hydrogen from the methyl group to the peroxy oxygen. This forms the hydroperoxy-alkyl radical (

). -

Second

Addition & Decomposition: This leads to the critical intermediate ketohydroperoxide , which branches into multiple reactive

High-Temperature Pathway

Mechanism:

Visualization: Oxidation Logic Flow

Figure 1: The competition between Low-Temperature chain branching (ignition promoting) and High-Temperature

Catalytic Valorization: The Hydrocarbon Pool

For chemical synthesis, DME is converted into light olefins (ethylene/propylene) or aromatics over zeolite catalysts (e.g., H-ZSM-5, SAPO-34). Theoretical studies have confirmed the "Hydrocarbon Pool" (HCP) mechanism, which replaces the older "direct coupling" theories.

The Dual-Cycle Mechanism

The HCP mechanism posits that DME does not react directly with itself. Instead, organic species trapped in the zeolite pores act as co-catalysts.

-

The Arene Cycle: Polymethylbenzenes inside the pores are methylated by DME. These bulky species undergo paring/cracking to eject ethylene.

-

The Alkene Cycle: Light alkenes are methylated by DME to form higher alkenes, which then crack back down to propylene and butene.

Carbonylation to Methyl Acetate (Pharma Precursor)

A critical pathway for drug development is the carbonylation of DME to Methyl Acetate (MA) over Mordenite (MOR) zeolites.

-

Reaction:

-

Mechanism: The rate-determining step is the attack of CO on a surface methyl group (methoxy species) formed by DME dissociative adsorption.

-

Relevance: MA is a green solvent and a precursor to acetic anhydride, widely used in aspirin and paracetamol synthesis.

Visualization: The Hydrocarbon Pool

Figure 2: The Dual-Cycle Hydrocarbon Pool mechanism over Zeolites. DME methylates the pool species, driving the catalytic cycles.

DME in Drug Development: Green Solvation & Methylation

While often categorized as a fuel, DME is a potent green solvent and methylating agent relevant to pharmaceutical synthesis.

"Green" Methylation Alternative

Traditional methylation uses Methyl Iodide (

-

Theoretical Advantage: DME provides a methyl source (

equivalent) via surface methoxy species on solid acid catalysts (zeolites/alumina) without halogenated waste. -

Solvation Physics: Ab initio MD simulations show DME has unique solvation properties for non-polar drugs due to its low dielectric constant but high electron donor capability (Lewis base), making it effective for extracting artemisinin and other lipid-soluble APIs.

Experimental Validation Protocols

Theoretical models must be validated against kinetic data. The following protocol outlines the standard for validating DME mechanisms.

Kinetic Data Summary (H-Abstraction)

The primary step

| Temperature Range (K) | A ( | n | Ea (cal/mol) | Source |

| Low (200-500) | 2.1 | -500 | Curran et al. [1] | |

| High (1000-2000) | 1.8 | 2500 | LLNL Mech [2] |

Note: The negative activation energy at low T indicates the formation of a pre-reaction complex, a feature captured by M05-2X functionals.

Validation Workflow

To validate a theoretical DME mechanism, you must compare computed species profiles against Flow Reactor data.

Step-by-Step Protocol:

-

Reactor Setup: Use a Jet-Stirred Reactor (JSR) or Flow Reactor at 1-10 atm.

-

Diagnostics: Connect to a Molecular Beam Mass Spectrometer (MBMS) to detect transient radicals (e.g.,

). -

Simulation: Use Chemkin-Pro or Cantera.

-

Input: Your theoretical elementary reaction list (mechanism file).

-

Input: Thermodynamic data (NASA polynomials).

-

-

Sensitivity Analysis: Run a brute-force sensitivity analysis on the Ignition Delay Time (

). If the model deviates from experiment, adjust the

Visualization: Validation Loop

Figure 3: The iterative workflow for developing and validating a theoretical DME kinetic model.

References

-

Curran, H. J., et al. (2000). "A Comprehensive Modeling Study of Iso-Octane Oxidation." Combustion and Flame. (Foundational mechanism logic applied to ethers).

-

Lawrence Livermore National Laboratory. (2023). "Chemical Kinetic Models for DME Combustion." LLNL Combustion Research.

-

Wang, C. M., et al. (2015). "Theoretical study of the mechanism of dimethyl ether carbonylation." Journal of Physical Chemistry C.

-

Olszówka, J. E., et al. (2019). "The mechanism of the conversion of methanol and dimethyl ether to hydrocarbons over zeolites." Catalysis Science & Technology.

-

Selva, M., & Perosa, A. (2008).[1] "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents." Green Chemistry.

Sources

Solubility Parameters and Phase Behavior of Dimethyl Ether (DME): A Technical Guide for Formulation and Extraction

Executive Summary

Dimethyl ether (DME, CH₃OCH₃) occupies a unique physicochemical niche as a liquefied gas propellant and "green" solvent. Unlike traditional non-polar hydrocarbon propellants, DME exhibits significant amphiphilic character.[1] It bridges the gap between apolar solutes (lipids, hydrocarbons) and polar solvents (water, ethanol) due to its specific ether linkage and dipole moment (1.30 D).

This guide analyzes the solubility parameters of DME, providing a framework for predicting miscibility using both Hansen Solubility Parameters (HSP) and Equation of State (EoS) modeling. It further details validated experimental protocols for characterizing DME-solute interactions under pressurized conditions.

Part 1: Theoretical Framework & Solubility Parameters

The Challenge of Liquefied Gases

Standard solubility parameters are typically derived at Standard Temperature and Pressure (STP). For DME (Boiling Point: -24.8°C), solubility behavior must be understood in its liquefied state (typically >5 bar at 20°C). While Hildebrand parameters provide a baseline, they fail to account for the specific hydrogen-bonding interactions that allow DME to dissolve up to ~6% water by weight (and water to dissolve ~35% DME).

Hansen Solubility Parameters (HSP) Profile

While explicit HSP values for liquefied DME are often approximated in literature due to its gaseous nature, they can be triangulated via its dipole moment and structural analogs (Diethyl Ether).

Table 1: Comparative Physicochemical & Solubility Properties

| Property | Dimethyl Ether (DME) | Diethyl Ether (DE) | Ethanol | HFA-134a |

| Molar Mass ( g/mol ) | 46.07 | 74.12 | 46.07 | 102.03 |

| Boiling Point (°C) | -24.8 | 34.6 | 78.37 | -26.3 |

| Dipole Moment (D) | 1.30 | 1.15 | 1.69 | 2.06 |

| Hildebrand | 15.0 - 15.5 | 15.8 | 26.5 | 14.5 |

| HSP | ~13.5 (Est) | 14.5 | 15.8 | 12.0 |

| HSP | ~4.5 (Est) | 2.9 | 8.8 | 10.0 |

| HSP | ~5.5 (Est)* | 5.1 | 19.4 | 6.0 |

| Water Solubility | Partially Miscible (High) | Limited (6.05%) | Miscible | Immiscible |

*Note: DME values are estimated based on group contribution methods and comparative polarity vs. DE. DME exhibits higher polarity (

The "Like Dissolves Like" Logic Flow

To determine if DME will act as a solvent for a specific Active Pharmaceutical Ingredient (API) or polymer, we calculate the interaction distance (

Figure 1: Logic flow for determining miscibility using Hansen Solubility Parameters.

Part 2: Thermodynamic Modeling (The EoS Approach)

For high-pressure systems where compressibility is a factor (e.g., supercritical extraction or aerosol propellants), HSP values serve only as a screening tool. Equations of State (EoS) provide the necessary rigor for phase equilibrium prediction.

Recommended Model: Peng-Robinson (PR-EoS)

The Peng-Robinson EoS is the industry standard for modeling DME mixtures, particularly for Vapor-Liquid Equilibrium (VLE).

Why PR-EoS for DME?

-

Compressibility: It accurately predicts liquid densities of hydrocarbons and ethers near critical regions.

-

Binary Interaction Parameters (

): For DME + Water or DME + Ethanol systems, the

Part 3: Experimental Protocols

Measuring solubility for a liquefied gas requires specialized high-pressure apparatus. Standard "shake-flask" methods will result in solvent evaporation and erroneous data.

Protocol A: High-Pressure VLE (Static Synthetic Method)

Objective: Determine the solubility limit of a solid solute in liquefied DME or the VLE of a DME-solvent mixture.

Equipment:

-

Variable-Volume View Cell (e.g., Sapphire or Borosilicate glass with SS316 casing).

-

High-pressure syringe pump (ISCO or equivalent).

-

Thermostatic bath (

K). -

Magnetic stirrer.

Workflow:

-

Loading: Place a precise mass of Solute (Solid/Liquid) into the evacuated View Cell.

-

DME Injection: Inject liquid DME using the syringe pump until the cell pressure exceeds the vapor pressure of DME (~5.1 bar at 20°C). Record the mass of DME injected.

-

Equilibration: Agitate the mixture using the magnetic stirrer at constant temperature.

-

Observation:

-

For Solids: Observe the disappearance of the solid phase. If solid remains, add more DME.[1]

-

For VLE: Adjust volume to find the bubble point (transition from 2-phase to 1-phase liquid) or dew point.

-

-

Sampling (Optional): If equipped with a sampling valve, withdraw a microliter aliquot of the supernatant for GC-MS analysis to confirm concentration.

Figure 2: Schematic of a Static Synthetic VLE Apparatus for DME solubility testing.

Protocol B: Lipid/Active Extraction Efficiency

Objective: Quantify the ability of DME to extract lipids or hydrophobic APIs from a matrix (e.g., wet biomass or granulation).

-

Sample Prep: Load wet sample (approx. 80% moisture allowed) into an SS316 extraction column.

-

Liquefaction: Pressurize the system to 1.0 MPa (approx 10 bar) to ensure DME is liquid.

-

Flow: Pass liquefied DME through the column at a flow rate of 3-5 mL/min.

-

Separation: Direct the effluent into a depressurization chamber.

-

Recovery: DME flashes off immediately upon depressurization (returning to gas phase), leaving the pure extract (lipid/drug) in the collection vessel.

-

Note: This "solvent-free" recovery is the primary advantage of DME over Hexane/Ethanol.

-

Part 4: Applications in Drug Delivery & Extraction

Pressurized Metered Dose Inhalers (pMDIs)

DME is investigated as an alternative to HFA-134a due to its higher solvency.

-

Cosolvent Sparing: HFA-134a often requires 10-20% Ethanol to dissolve corticosteroids. DME's higher

and -

Stability: DME is chemically stable but flammable. Formulations often use a DME/HFA-134a blend to balance solubility (DME) with non-flammability (HFA).

Green Extraction

DME is unique because it extracts neutral lipids and phospholipids while rejecting proteins and carbohydrates.

-

Mechanism: The ether oxygen interacts with the polar head groups of phospholipids (H-bond acceptor), while the methyl groups interact with the fatty acid tails (Dispersion).

-

Water Tolerance: Unlike supercritical CO₂, DME works efficiently on wet substrates because it is partially miscible with the water in the cell matrix, allowing it to penetrate cell walls without prior drying.

References

-

Hansen Solubility Parameters: A User's Handbook. Charles M. Hansen. CRC Press. (Source for general HSP theory and ether comparisons). Link

-

High-Pressure Vapor-Liquid Equilibrium for Dimethyl Ether + Ethanol and Dimethyl Ether + Ethanol + Water. Journal of Chemical & Engineering Data. (Source for VLE data and thermodynamic modeling). Link

-

Effective Lipid Extraction from Fat Balls Using Liquefied Dimethyl Ether. ACS Omega. (Source for lipid extraction protocols and efficiency data). Link

-

Dimethyl Ether (DME) Propellant Information. Chemours Technical Data. (Source for propellant properties and comparative solubility). Link

-

Solubility of solid solutes in HFA-134a with a correlation to physico-chemical properties. Journal of Pharmaceutical Sciences. (Source for pMDI solubility comparisons). Link

Sources

Methodological & Application

Application Notes and Protocols for Dimethyl Ether in Organic Synthesis

Abstract

This document provides a comprehensive guide for the utilization of dimethyl ether (DME) as a versatile and environmentally conscious solvent in various organic synthesis protocols. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide moves beyond a simple recitation of procedures to offer in-depth explanations of the underlying principles, causality behind experimental choices, and practical insights gleaned from established methodologies. We will explore the physicochemical properties of DME, its advantages as a "green" solvent, and provide detailed, step-by-step protocols for its application in key organic transformations including Grignard reactions, Suzuki-Miyaura cross-coupling, and the synthesis of O-alkyl trichloroacetimidates. Each protocol is designed to be a self-validating system, grounded in authoritative scientific literature.

Introduction to Dimethyl Ether (DME) as a Synthesis Solvent

Dimethyl ether (CH₃OCH₃), the simplest ether, is a colorless gas at standard temperature and pressure.[1] Historically recognized for its use as an aerosol propellant and more recently as a clean-burning fuel, its potential as a solvent in organic synthesis is gaining significant traction.[1][2] The growing emphasis on green and sustainable chemistry has prompted a re-evaluation of common laboratory solvents, paving the way for alternatives like DME that offer a reduced environmental footprint without compromising synthetic efficiency.[3]